molecular formula C8H7NO2 B12837927 1H-Indole-1,4-diol

1H-Indole-1,4-diol

Cat. No.: B12837927
M. Wt: 149.15 g/mol
InChI Key: YPMXCWKVOCWLRT-UHFFFAOYSA-N
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Description

1H-Indole-1,4-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-1,4-diol can be synthesized through several methods. One common approach involves the condensation of phenylhydrazine with cyclohexanedione, followed by oxidation . Another method includes the reaction of indole with hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1,4-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Indole-1,4-diol is unique due to the presence of hydroxyl groups at specific positions on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

1-hydroxyindol-4-ol

InChI

InChI=1S/C8H7NO2/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-5,10-11H

InChI Key

YPMXCWKVOCWLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2O)C(=C1)O

Origin of Product

United States

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